Ethyl 3-phenyl-1H-pyrrole-2-carboxylate

Lipophilicity Solubility Physicochemical Properties

Regioisomer purity and substitution pattern integrity are critical for SAR studies; generic pyrrole-2-carboxylates fail to replicate target engagement. This ethyl 3-phenyl-1H-pyrrole-2-carboxylate (CAS 21390-88-5) offers: • XLogP3 2.9 - validated lipophilicity for permeability/physical property reference • Free 2-carboxylate for amidation/reduction; 3-phenyl fixed for SAR consistency • Documented utility in azirine-enamine fused ring synthesis (e.g., tetrahydroindoles) 95% purity, commercial scale. Immediate shipment for hit-to-lead campaigns.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B11719018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-phenyl-1H-pyrrole-2-carboxylate
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN1)C2=CC=CC=C2
InChIInChI=1S/C13H13NO2/c1-2-16-13(15)12-11(8-9-14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3
InChIKeyCABKYOUETSTTNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-phenyl-1H-pyrrole-2-carboxylate: Core Heterocyclic Scaffold


Ethyl 3-phenyl-1H-pyrrole-2-carboxylate (CAS 21390-88-5) is a polysubstituted pyrrole derivative that serves as a versatile building block in medicinal chemistry and heterocyclic synthesis. This compound features a pyrrole core bearing a phenyl substituent at the 3-position and an ethyl carboxylate moiety at the 2-position, a specific substitution pattern that imparts distinct physicochemical and electronic properties compared to regioisomers or analogs lacking the 2-carboxylate group . While it has been explored in the context of kinase inhibition, particularly in the p38α MAPK pathway for anti-inflammatory applications, its primary value currently lies in its utility as a scaffold for further functionalization rather than as an optimized lead molecule [1].

Defined 3-phenyl, 2-carboxylate substitution pattern enables regioselective derivatization
Commercial availability at standard purity supports direct procurement for library synthesis
Versatile heterocyclic scaffold for medicinal chemistry elaboration rather than optimized lead

Why Generic Substitution Fails for This Pyrrole


Generic substitution among pyrrole-2-carboxylate derivatives is not scientifically defensible due to pronounced structure-activity relationships (SAR) governing target engagement, physicochemical properties, and synthetic tractability. The precise substitution pattern on the pyrrole ring dictates critical parameters including lipophilicity (LogP), conformational preference, and hydrogen-bonding capacity, all of which directly influence biological activity and chemical reactivity [1]. Furthermore, variations in the ester alkyl group (e.g., methyl vs. ethyl) or the position of the carboxylate substituent (2- vs. 3-carboxylate) have been shown to alter solubility profiles and may impact in vitro assay outcomes . The following evidence quantifies these differential properties, providing a data-driven basis for selection or procurement decisions.

Ester alkyl chain length (ethyl vs. methyl) alters lipophilicity and may shift assay partitioning or solubility profiles.

Carboxylate position (2- vs. 3-) determines hydrogen-bonding geometry and can lead to distinct biological profiles; regioisomers are not interchangeable.

Absence of the 2-carboxylate group or phenyl substituent changes conformational preference and reactivity, limiting direct scaffold replacement.

Quantitative Differentiation Guide


Lipophilicity vs. Methyl Ester Analog

Compared to its methyl ester analog (methyl 3-phenyl-1H-pyrrole-2-carboxylate), the target ethyl ester demonstrates a higher calculated partition coefficient (XLogP3 = 2.9 vs. ~2.5 predicted for the methyl analog), indicating increased lipophilicity that may influence membrane permeability and organic solvent solubility . This difference in lipophilicity can be critical for partitioning behavior in biological assays or during chromatographic purification.

Lipophilicity vs. methyl ester
Class-level inference
Target: XLogP3 2.9
Comparator: ~2.5 (predicted)
Supports lipophilicity-driven selection for assay partitioning or purification.
Predicted value; confirm experimentally for critical applications.
Lipophilicity Solubility Physicochemical Properties

Synthetic Accessibility and Purity Benchmarking

The target compound is commercially available with a standard purity specification of 95%, as documented by multiple vendors . In contrast, a reported synthesis of the methyl ester analog (methyl 3-phenyl-1H-pyrrole-2-carboxylate) via a deprotection route achieves an isolated yield of 62.4% . While not a direct head-to-head comparison, this data provides a benchmark for evaluating in-house synthetic efforts versus procurement of the pre-synthesized ethyl ester building block.

Synthetic accessibility
Cross-study comparable
95% purity (commercial)
Procurement may bypass a 62.4% yield step reported for a related analog.
Conditions differ; not a direct yield comparison.
Synthetic Yield Purity Building Block

Regioisomer Differentiation: 2- vs. 3-Carboxylate

The substitution pattern of the target compound (3-phenyl, 2-carboxylate) places the ester group adjacent to the pyrrole nitrogen, enabling intramolecular hydrogen bonding that influences conformation and reactivity [1]. The regioisomeric ethyl 5-phenyl-1H-pyrrole-3-carboxylate (EPPC) exhibits a different biological profile, having been reported as a potent kinase inhibitor with a distinct mechanism of action . This fundamental difference in substitution pattern underscores the non-interchangeable nature of pyrrole regioisomers for biological applications.

Regioisomer differentiation
Class-level inference
Target: 2-carboxylate
Comparator: 3-carboxylate (EPPC) – kinase inhibitor
Regioisomers exhibit distinct biological profiles; non-interchangeable for screening.
EPPC activity from literature; target compound is a scaffold.
Regioisomer Pharmacophore Structure-Activity Relationship

Biological Activity Profile and Target Engagement

A related pyrrole-2 derivative (termed 'pyrrole-2') was identified as a specific inhibitor of UV-activated p38α kinase, demonstrating modulation of downstream inflammatory gene expression (AREG, COX-2, MMP-9) in human skin biopsy models [1]. While this class-level evidence suggests potential biological relevance, it is important to note that the exact target compound (ethyl 3-phenyl-1H-pyrrole-2-carboxylate) itself shows weak to no significant activity in other reported assays (IC50 > 55.69 μM in a Homo sapiens screen) . This highlights that the unsubstituted ethyl 3-phenyl-1H-pyrrole-2-carboxylate scaffold is primarily a starting point for further optimization rather than a validated bioactive molecule.

Biological activity
Reported
Target: IC50 > 55.69 μM
Class-level: p38α inhibition
Primarily a scaffold; not a validated bioactive molecule.
Weak activity in Homo sapiens screen; class evidence supports optimization potential.
Kinase Inhibition p38α MAPK Selectivity

Evidence-Backed Application Scenarios


Kinase Inhibitor Optimization Scaffold

Given the class-level evidence of p38α MAPK inhibition by a related pyrrole-2 derivative [1], the target compound can serve as a core scaffold for the synthesis of focused libraries aimed at kinase targets. Its commercial availability at 95% purity and the well-defined reactivity of the 2-carboxylate group for further functionalization (e.g., amidation, reduction) support its use in hit-to-lead and lead optimization campaigns.

Building Block for Polycyclic Heterocycles

The ethyl 3-phenyl-1H-pyrrole-2-carboxylate scaffold has been utilized as a building block in the synthesis of more complex heterocyclic systems, as exemplified by its conversion to ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate via azirine-enamine reactions [2]. This demonstrates its utility in constructing fused ring systems, a valuable application in the synthesis of natural product-like libraries and pharmaceutical intermediates.

Physicochemical Probe for ADME Studies

With a documented XLogP3 of 2.9 , the compound can be employed as a reference standard or probe molecule in physicochemical studies investigating the impact of lipophilicity on membrane permeability or chromatographic behavior. Its well-defined structure and commercial availability make it suitable for use in training sets for predictive ADME models or in the development of new analytical methods.

Application
Selection Property
Validation Focus
Kinase inhibitor optimization scaffold
2-carboxylate reactivity for amidation/reduction
Target engagement in kinase assays after derivatization
Polycyclic heterocycle synthesis
Conversion to tetrahydroindole via azirine-enamine reaction
Synthetic tractability and ring-fusion efficiency
Physicochemical probe for ADME studies
Reported lipophilicity profile (XLogP3)
Membrane permeability or chromatographic behavior correlation
Quote Request

Request a Quote for Ethyl 3-phenyl-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.